molecular formula C18H20N6O2S B287487 5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carboxamide

5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B287487
M. Wt: 384.5 g/mol
InChI Key: JWPRQTQAZZDTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carboxamide, also known as Compound X, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in preclinical studies.

Mechanism of Action

5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carboxamide X exerts its therapeutic effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. By inhibiting these pathways, this compound X reduces cell proliferation, induces apoptosis, and reduces inflammation.
Biochemical and Physiological Effects:
This compound X has been shown to have minimal toxicity and is well-tolerated in animal models. Additionally, this compound X has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carboxamide X has several advantages for lab experiments, including its high purity, good pharmacokinetic properties, and minimal toxicity. However, the main limitation of this compound X is its limited availability, which may limit its use in larger studies.

Future Directions

There are several future directions for the research of 5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carboxamide X, including:
1. Further preclinical studies to investigate the therapeutic potential of this compound X in various diseases.
2. Clinical trials to investigate the safety and efficacy of this compound X in humans.
3. Development of novel synthetic methods to increase the yield and availability of this compound X.
4. Investigation of the mechanism of action of this compound X in more detail to identify potential targets for drug development.
5. Investigation of the potential synergistic effects of this compound X with other drugs or therapies.

Synthesis Methods

5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carboxamide X has been synthesized using various methods, including chemical synthesis and organic synthesis. The chemical synthesis method involves the reaction of 3,4-dimethylphenol with 2-chloro-4-methylthiopyrimidine, followed by the reaction of the resulting compound with 5-amino-3-methyl-1H-pyrazole-4-carboxamide. The organic synthesis method involves the reaction of 3,4-dimethylphenol with 2-bromo-4-methylthiopyrimidine, followed by the reaction of the resulting compound with 5-amino-3-methyl-1H-pyrazole-4-carboxamide. Both methods have been shown to yield this compound X with high purity.

Scientific Research Applications

5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-methyl-1H-pyrazole-4-carboxamide X has shown potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound X has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound X has been shown to modulate the immune system and reduce the severity of autoimmune disorders in animal models.

Properties

Molecular Formula

C18H20N6O2S

Molecular Weight

384.5 g/mol

IUPAC Name

5-amino-1-[6-(3,4-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]-3-methylpyrazole-4-carboxamide

InChI

InChI=1S/C18H20N6O2S/c1-9-5-6-12(7-10(9)2)26-14-8-13(21-18(22-14)27-4)24-16(19)15(17(20)25)11(3)23-24/h5-8H,19H2,1-4H3,(H2,20,25)

InChI Key

JWPRQTQAZZDTLC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C(=O)N)N)SC)C

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC(=NC(=C2)N3C(=C(C(=N3)C)C(=O)N)N)SC)C

Origin of Product

United States

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